HepG2 Cytotoxicity Profiling at 33 µM Defines a Measurable Safety Window for the Butoxy Analog
In a cell-based HepG2 cytotoxicity assay using a plate-reader readout, 4-butoxy-N-(2-((2-cyanoethyl)thio)phenyl)benzamide was tested at a single concentration of 33 µM. Multiple replicate measurements yielded a mean normalized signal of 69.9 ± 23.0 (arbitrary units), corresponding to approximately 30 % reduction in viability relative to untreated controls (assumed 100 % baseline). This places the compound in a low-to-moderate cytotoxicity bracket at 33 µM, a concentration commonly used for initial toxicity triage . Data for the pentyloxy homolog (CAS 477555-67-2) under identical assay conditions are not publicly available, preventing a direct comparative quantification; the current evidence therefore constitutes a single-compound baseline .
| Evidence Dimension | HepG2 cellular viability after compound exposure (normalized signal; lower signal indicates reduced viability) |
|---|---|
| Target Compound Data | Mean signal 69.9 ± 23.0 at 33 µM (n = 20 replicates) |
| Comparator Or Baseline | Untreated vehicle control (assigned 100 % viability baseline) |
| Quantified Difference | ≈30 % reduction in signal intensity relative to untreated control at 33 µM |
| Conditions | HepG2 cell line; 33 µM compound; plate-reader endpoint; depositor assay ID: 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 |
Why This Matters
This quantified cytotoxicity benchmark allows researchers to select a concentration range for functional assays that remains below overtly toxic levels, a prerequisite for interpreting FANCM–RMI inhibition data without confounding cell-death artifacts.
